molecular formula C12H14BrN3O B13850213 6-Bromo-2-isopropylamino-7-methoxyquinazoline CAS No. 914397-14-1

6-Bromo-2-isopropylamino-7-methoxyquinazoline

Cat. No.: B13850213
CAS No.: 914397-14-1
M. Wt: 296.16 g/mol
InChI Key: WDIZSFGOBBACGS-UHFFFAOYSA-N
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Description

6-Bromo-2-isopropylamino-7-methoxyquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of a bromine atom at the 6th position, an isopropylamino group at the 2nd position, and a methoxy group at the 7th position on the quinazoline ring. Quinazoline derivatives have been extensively studied due to their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-isopropylamino-7-methoxyquinazoline typically involves multiple steps One common method starts with the bromination of 2-amino-7-methoxyquinazoline to introduce the bromine atom at the 6th positionThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-isopropylamino-7-methoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 6-Bromo-2-isopropylamino-7-methoxyquinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methoxyquinoline: Similar in structure but lacks the isopropylamino group.

    6-Bromo-2-isopropylaminoquinazoline: Similar but lacks the methoxy group.

    2-Isopropylamino-7-methoxyquinazoline: Similar but lacks the bromine atom.

Uniqueness

6-Bromo-2-isopropylamino-7-methoxyquinazoline is unique due to the combination of the bromine, isopropylamino, and methoxy groups on the quinazoline ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

914397-14-1

Molecular Formula

C12H14BrN3O

Molecular Weight

296.16 g/mol

IUPAC Name

6-bromo-7-methoxy-N-propan-2-ylquinazolin-2-amine

InChI

InChI=1S/C12H14BrN3O/c1-7(2)15-12-14-6-8-4-9(13)11(17-3)5-10(8)16-12/h4-7H,1-3H3,(H,14,15,16)

InChI Key

WDIZSFGOBBACGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC2=CC(=C(C=C2C=N1)Br)OC

Origin of Product

United States

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